1-Chloro-5-methylhexane

Catalog No.
S705238
CAS No.
33240-56-1
M.F
C7H15Cl
M. Wt
134.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-5-methylhexane

CAS Number

33240-56-1

Product Name

1-Chloro-5-methylhexane

IUPAC Name

1-chloro-5-methylhexane

Molecular Formula

C7H15Cl

Molecular Weight

134.65 g/mol

InChI

InChI=1S/C7H15Cl/c1-7(2)5-3-4-6-8/h7H,3-6H2,1-2H3

InChI Key

YESHSLGUAPTMLI-UHFFFAOYSA-N

SMILES

CC(C)CCCCCl

Canonical SMILES

CC(C)CCCCCl

Organic Synthesis:

1-Chloro-5-methylhexane is a valuable intermediate in organic synthesis due to the presence of both a chlorine atom and a methyl group. The chlorine atom can be readily displaced by nucleophiles, allowing for the introduction of various functional groups. Additionally, the methyl group can participate in various reactions, such as alkylation and Friedel-Crafts reactions [].

Reference Material:

-Chloro-5-methylhexane can be used as a reference material in analytical techniques such as gas chromatography and mass spectrometry. Its well-defined structure and known properties make it a reliable standard for identifying and characterizing unknown compounds.

Studies on Solvent Properties:

1-Chloro-5-methylhexane has been investigated for its potential as a solvent in various scientific applications. Studies have explored its dissolving properties for polymers, dyes, and other organic materials []. Research is ongoing to determine its suitability and potential advantages compared to other solvents.

Material Science Applications:

Limited research suggests that 1-Chloro-5-methylhexane may have potential applications in material science. Some studies have investigated its use in the synthesis of ionic liquids, which are salts with unique properties like liquid state at room temperature. These ionic liquids could have applications in various fields, including catalysis and electrochemistry [].

1-Chloro-5-methylhexane is an organic compound with the molecular formula C₇H₁₅Cl and a molecular weight of approximately 134.65 g/mol. It is classified as a haloalkane, specifically a chloroalkane, where a chlorine atom is substituted for one hydrogen atom in the hexane chain. The compound is also known by its alternative name, isoheptyl chloride. It appears as a colorless liquid and is recognized for its utility in various chemical research applications, including organic synthesis and as an intermediate in the production of other chemicals .

As with most haloalkanes, 1-Chloro-5-methylhexane is expected to be flammable and pose health risks. Specific data for 1-Chloro-5-methylhexane might be limited, but general safety precautions for handling haloalkanes should be followed:

  • Flammable: Keep away from heat and open flames.
  • Harmful if inhaled: Use in a well-ventilated area and wear appropriate respiratory protection.
  • Skin and eye irritant: Wear gloves and safety glasses when handling.
  • May be harmful if swallowed: Avoid ingestion.
Typical of haloalkanes:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or alkoxides, leading to the formation of alcohols or ethers.
  • Elimination Reactions: Under certain conditions, such as heating with a strong base, 1-chloro-5-methylhexane can undergo elimination reactions to form alkenes through dehydrohalogenation.
  • Radical Reactions: The compound can also participate in radical halogenation reactions, where it can react with other radicals to form various products .

1-Chloro-5-methylhexane can be synthesized through several methods:

  • Halogenation of Alkanes: One common method involves the free radical halogenation of 5-methylhexane using chlorine gas in the presence of ultraviolet light. This reaction selectively introduces the chlorine atom at the desired position on the carbon chain.
  • Alkylation Reactions: Another approach includes alkylation of chlorinated intermediates or using Grignard reagents followed by chlorination .

Several compounds share structural similarities with 1-chloro-5-methylhexane. Here are some notable examples:

Compound NameMolecular FormulaCAS NumberKey Differences
2-Chloro-5-methylhexaneC₇H₁₅Cl58766-17-9Different chlorine position (2nd carbon)
1-Bromo-5-methylhexaneC₇H₁₅Br33240-56-1Bromine instead of chlorine
3-Chloro-3-methylhexaneC₇H₁₅Cl33240-57-2Chlorine on the third carbon

Uniqueness

1-Chloro-5-methylhexane's uniqueness lies in its specific structure that allows for selective reactions based on its position within the hexane chain. This characteristic makes it particularly valuable as an intermediate in organic synthesis compared to other chloroalkanes that may have different reactivity profiles due to variations in their structure or substituents .

Thermodynamic Parameters: Enthalpy of Formation and Combustion

1-Chloro-5-methylhexane exhibits distinctive thermodynamic properties that are characteristic of branched alkyl halides. The enthalpy of formation in the gas phase has been calculated using the Joback method to be -208.83 kJ/mol [1]. This negative value indicates that the compound is thermodynamically stable relative to its constituent elements in their standard states.

The Gibbs free energy of formation for the gas phase is -6.31 kJ/mol [1], suggesting that the compound formation is slightly favorable under standard conditions. The enthalpy of vaporization has been estimated at 35.17 kJ/mol [1], which is consistent with the expected intermolecular forces in this moderately sized chloroalkane.

For comparison with other monochloroalkanes, thermodynamic data from the National Institute of Standards and Technology demonstrates that chloroalkanes follow predictable trends based on carbon chain length and branching patterns [2] [3]. The enthalpy of formation values for monochloroalkanes generally become more negative as the carbon chain length increases, which is consistent with the observed value for 1-Chloro-5-methylhexane.

The enthalpy of fusion is calculated to be 14.56 kJ/mol [1], representing the energy required to convert the solid to liquid phase at the melting point. This value is typical for alkyl halides of similar molecular weight and structure.

PropertyValueUnitMethod/Source
Enthalpy of Formation (gas phase)-208.83kJ/molJoback Calculated Property [1]
Enthalpy of Formation (liquid phase)Not availablekJ/molExperimental
Enthalpy of Vaporization35.17kJ/molJoback Calculated Property [1]
Gibbs Free Energy of Formation (gas phase)-6.31kJ/molJoback Calculated Property [1]
Enthalpy of Fusion14.56kJ/molJoback Calculated Property [1]
Standard Entropy (gas phase)Not availableJ/(mol·K)Estimation

Phase Behavior: Vapor Pressure and Temperature Dependencies

The phase behavior of 1-Chloro-5-methylhexane is governed by its molecular structure and intermolecular forces. The compound exhibits a boiling point ranging from 150.0 to 152.4°C at standard atmospheric pressure [4] [5] [6]. The slight variation in reported values reflects different measurement conditions and estimation methods.

The melting point is estimated to be -69.5°C [4] [5] [6], indicating that the compound remains liquid over a wide temperature range under normal atmospheric conditions. This low melting point is characteristic of branched alkyl halides, where the irregular molecular shape disrupts crystal packing efficiency.

Critical properties have been calculated using the Joback method, yielding a critical temperature of 572.19 K (299.04°C) [1] and a critical pressure of 2715.50 kPa [1]. The critical volume is estimated at 0.470 m³/kmol [1]. These critical parameters are essential for understanding the compound's behavior under extreme conditions and for process design applications.

The density of liquid 1-Chloro-5-methylhexane is estimated to range from 0.864 to 0.877 g/cm³ [5] [6], which is consistent with other chloroalkanes of similar molecular weight. The variation in density values reflects different estimation methods and measurement conditions.

Temperature-dependent properties show that the compound exhibits normal behavior for organic liquids, with density decreasing and vapor pressure increasing with increasing temperature. Heat capacity data indicates values ranging from 223.17 J/(mol·K) at the boiling point to 288.19 J/(mol·K) at the critical temperature [7].

PropertyValueUnitReference
Boiling Point150.0 - 152.4°CMultiple sources [4] [5] [6]
Melting Point-69.5°CEstimated [4] [5] [6]
Critical Temperature572.19KJoback Method [1]
Critical Pressure2715.50kPaJoback Method [1]
Critical Volume0.470m³/kmolJoback Method [1]
Density (liquid, estimated)0.864 - 0.877g/cm³Estimated [5] [6]

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of 1-Chloro-5-methylhexane are primarily determined by its hydrophobic nature and moderate polarity due to the carbon-chlorine bond. The compound exhibits low solubility in water due to its predominantly hydrocarbon structure, which is consistent with the general behavior of alkyl halides [8] [9].

The octanol-water partition coefficient (log P) is 3.051 [1] [5], indicating significant lipophilicity. This high log P value suggests strong preference for organic phases over aqueous phases, making the compound suitable for applications requiring hydrophobic properties.

In organic solvents, 1-Chloro-5-methylhexane is expected to show good miscibility with most nonpolar and moderately polar solvents. The compound should dissolve readily in hexane, diethyl ether, dichloromethane, and other chlorinated solvents due to similar intermolecular forces and polarity matching [8].

Nonpolar solvents such as alkanes and aromatic hydrocarbons are expected to provide excellent solubility for 1-Chloro-5-methylhexane. The similar dispersion forces and lack of strong dipole interactions facilitate miscibility.

Polar solvents like alcohols and acetone may show limited solubility depending on their specific polarity and hydrogen bonding capacity. The moderate polarity of the carbon-chlorine bond provides some compatibility with polar solvents, but the large hydrophobic alkyl chain limits overall solubility.

XLogP3

3.4

UNII

AWZ0L968XA

Other CAS

33240-56-1

Wikipedia

1-chloro-5-methyl-hexane

General Manufacturing Information

Hexane, 1-chloro-5-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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